N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide
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Overview
Description
N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H16N2O2S2 and a molecular weight of 224.34 g/mol . It is a white to pale yellow solid that is soluble in some organic solvents such as methanol and ethanol but insoluble in water . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide typically involves the reaction of thietan-3-ylamine with ethyl ethanesulfonate under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(thietan-3-ylamino)ethyl)ethanesulfonamide: Similar structure but lacks the ethyl group on the nitrogen atom.
Sulfonimidates: Compounds with a similar sulfonamide group but different substituents on the nitrogen and sulfur atoms.
Uniqueness
N-Ethyl-2-(thietan-3-ylamino)ethane-1-sulfonamide is unique due to its specific combination of the thietan-3-ylamino and ethane-1-sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-ethyl-2-(thietan-3-ylamino)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S2/c1-2-9-13(10,11)4-3-8-7-5-12-6-7/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAASHDHWOSEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CCNC1CSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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